Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- is a heterocyclic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and are widely studied for their pharmacological properties. This particular compound features a thiazole ring substituted with a p-chlorophenyl group, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- typically involves the reaction of isatin derivatives with 2-phenylglycine and arylidene-imidazolidine-2,4-diones (hydantoins) through a regioselective three-component reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic applications in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The molecular targets include bacterial cell wall synthesis enzymes and inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their biological activities, including anti-inflammatory and antiviral properties.
Thiazolidinedione derivatives: Widely studied for their pharmacological properties, particularly in treating diabetes.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Hydantoin, 1-(4-(p-chlorophenyl)-2-thiazolyl)- stands out due to its unique combination of a hydantoin core with a thiazole ring substituted with a p-chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
78140-09-7 |
---|---|
Molekularformel |
C12H8ClN3O2S |
Molekulargewicht |
293.73 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)9-6-19-12(14-9)16-5-10(17)15-11(16)18/h1-4,6H,5H2,(H,15,17,18) |
InChI-Schlüssel |
FMZPDJQVMCMLMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.